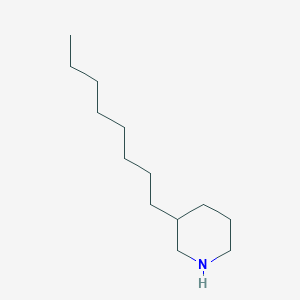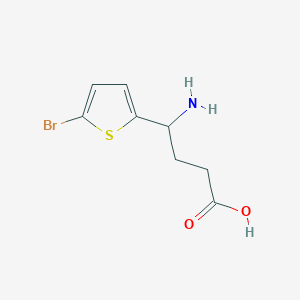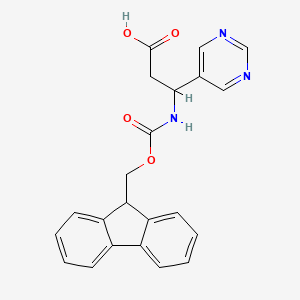
1-Aminohexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminohexan-2-one is an organic compound with the molecular formula C₆H₁₃NO It is a ketone with an amino group attached to the second carbon of a hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminohexan-2-one can be synthesized through several methods. One common approach involves the reaction of hexan-2-one with ammonia or an amine under controlled conditions. This reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the amino group at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of hexan-2-one in the presence of ammonia. This method is efficient and scalable, making it suitable for large-scale production. The reaction conditions typically include elevated temperatures and pressures to ensure high yields.
Chemical Reactions Analysis
Types of Reactions: 1-Aminohexan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents or alkylating agents are used under mild conditions to achieve substitution.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Secondary alcohols.
Substitution: Various substituted aminohexan-2-one derivatives.
Scientific Research Applications
1-Aminohexan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials due to its reactive amino and ketone groups.
Mechanism of Action
The mechanism by which 1-aminohexan-2-one exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds, while the ketone group can participate in various chemical reactions, influencing the compound’s overall reactivity and interactions.
Comparison with Similar Compounds
1-Aminohexan-2-one can be compared with other similar compounds, such as:
1-Aminohexane: Lacks the ketone group, making it less reactive in certain chemical reactions.
2-Aminohexan-3-one: Has the amino group at a different position, leading to different reactivity and applications.
1-Amino-2-hexanol: Contains a hydroxyl group instead of a ketone, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of an amino and a ketone group, which provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
1-aminohexan-2-one |
InChI |
InChI=1S/C6H13NO/c1-2-3-4-6(8)5-7/h2-5,7H2,1H3 |
InChI Key |
ALNXLWMJGLCJCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13538860.png)
![3-[(3-Bromophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B13538865.png)
![3-[(Tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylicacid](/img/structure/B13538874.png)



![Ethyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13538888.png)





